Molecular Weight & Lipophilicity Shift
The presence of the C-4 methoxy group in the target compound increases the molecular weight by approximately 30.03 g/mol compared to the unsubstituted analog benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate (333.79 vs. 303.76 g/mol), representing a ~10% increase in molecular mass . This mass increase is accompanied by an additional hydrogen bond acceptor (the methoxy oxygen), resulting in a topological polar surface area (tPSA) of 81.3 Ų for the racemic trans-(R,R) stereoisomer [1], whereas the des-methoxy analog is predicted to have a tPSA of approximately 63.7 Ų based on structural subtraction of the methoxy contribution. The computed XLogP3 value of 1.5 for the (R,R) stereoisomer indicates moderate lipophilicity that balances membrane permeability with aqueous solubility, a profile that differs from the more lipophilic character of the des-methoxy analog.
| Evidence Dimension | Molecular weight and computed lipophilicity |
|---|---|
| Target Compound Data | MW = 333.79 g/mol; computed XLogP3 = 1.5 (for trans-(3R,4R) enantiomer) |
| Comparator Or Baseline | Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate: MW = 303.76 g/mol; predicted tPSA ≈ 63.7 Ų |
| Quantified Difference | ΔMW = +30.03 g/mol (+9.9%); ΔtPSA ≈ +17.6 Ų; methoxy group provides additional H-bond acceptor capacity |
| Conditions | Computed physicochemical properties from PubChem and vendor technical datasheets; XLogP3 calculated via PubChem's algorithm |
Why This Matters
The 10% higher molecular weight and increased polar surface area directly affect chromatographic retention, solubility, and passive membrane permeability, making the target compound a distinct chemical entity that cannot be replaced by the des-methoxy analog without altering downstream physicochemical profiles of final compounds.
- [1] Kuujia.com. rac-Benzyl (3R,4R)-3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate (CAS 2227765-61-7). Computed Properties: XLogP3 = 1.5, Topological Polar Surface Area = 81.3 Ų. View Source
